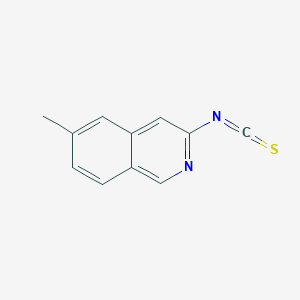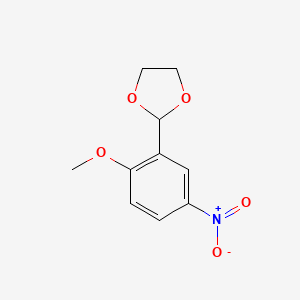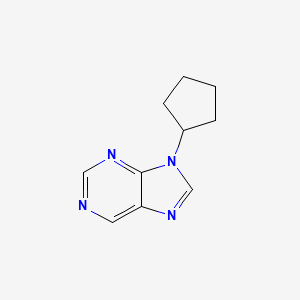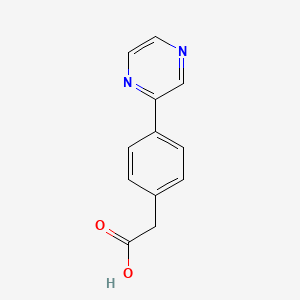
2-(4-pyrazin-2-ylphenyl)acetic acid
描述
2-(4-pyrazin-2-ylphenyl)acetic acid is an organic compound with the molecular formula C12H10N2O2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 4-pyrazin-2-ylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-pyrazin-2-ylphenyl)acetic acid typically involves the reaction of 4-bromo-2-pyrazine with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-(4-pyrazin-2-ylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-(4-pyrazin-2-ylphenyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
作用机制
The mechanism of action of 2-(4-pyrazin-2-ylphenyl)acetic acid involves its interaction with specific molecular targets. The pyrazine ring in the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
- 2-(4-pyridin-2-ylphenyl)acetic acid
- 2-(4-quinolin-2-ylphenyl)acetic acid
- 2-(4-pyrazol-2-ylphenyl)acetic acid
Uniqueness
2-(4-pyrazin-2-ylphenyl)acetic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
2-(4-pyrazin-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H,7H2,(H,15,16) |
InChI 键 |
SZECCLNSBSDTAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)O)C2=NC=CN=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
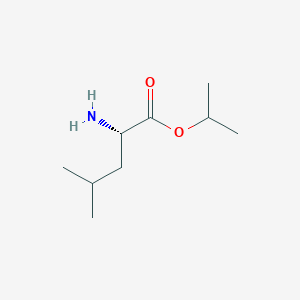
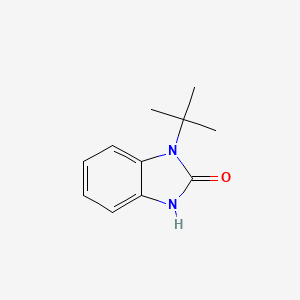
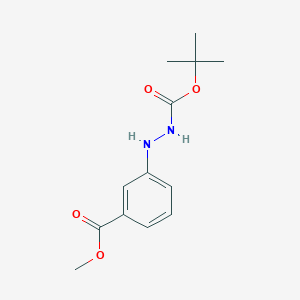
amine](/img/structure/B8656085.png)
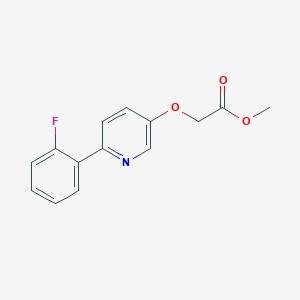
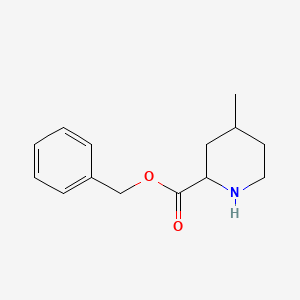
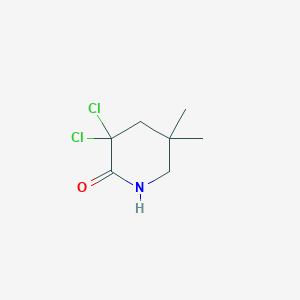


![6-(Chloromethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B8656121.png)
